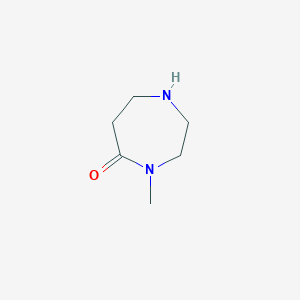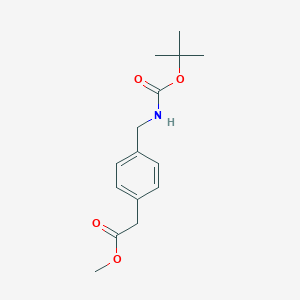![molecular formula C7H7NO2 B063068 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide CAS No. 193605-31-1](/img/structure/B63068.png)
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Additionally, the compound may also exhibit its antitumor and anti-inflammatory activities through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, the compound has been shown to possess antiviral activity against certain viruses, such as herpes simplex virus type 1.
实验室实验的优点和局限性
One of the advantages of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential as a drug candidate. The compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential toxicity. Studies have shown that the compound can exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide. One direction is the development of new drugs based on the compound. The various activities exhibited by the compound make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and viral infections. Another direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its effects. Additionally, the compound's potential toxicity should be further investigated to determine its safety for use in humans. Finally, the compound's potential as a tool for chemical biology should be explored, as it may be useful for the study of various signaling pathways and enzymes.
合成方法
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate, followed by cyclization and oxidation. The compound can also be synthesized through the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation. These methods have been optimized to yield high purity and high yield of the compound.
科学研究应用
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These activities make 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide a promising candidate for the development of new drugs.
属性
IUPAC Name |
4-oxido-2,3-dihydrofuro[3,2-b]pyridin-4-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFIHJBRWEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)